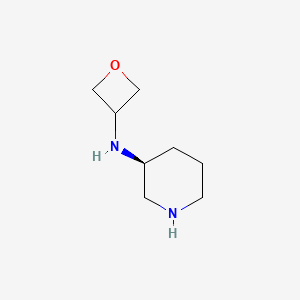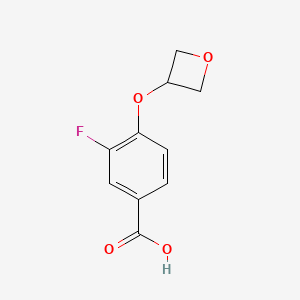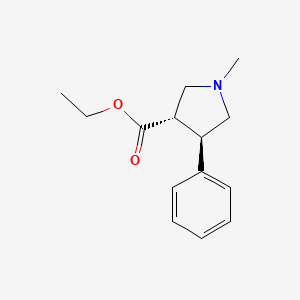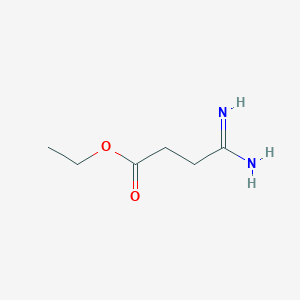![molecular formula C11H13N3O B1396261 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 884049-52-9](/img/structure/B1396261.png)
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
概要
説明
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is a chemical compound with the CAS number 884049-52-9 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is C11H13N3O . The InChI Key is JFFUXCQOFURYMG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one has a molecular weight of 203.24 . It has 15 heavy atoms, 6 of which are aromatic . It has 3 H-bond acceptors and 2 H-bond donors . Its molar refractivity is 63.24 . It has a Log Po/w (iLOGP) of 1.67 .科学的研究の応用
Antitumor Activities
Spirocyclic oxindole analogues, including spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, have been synthesized and evaluated for their antitumor properties. The compound has shown inhibitory activities against various human cancer cells, such as lung, liver, and colon cancer cells. Particularly, a specific trifluoromethoxy benzylic substituted spirocyclic azaoxindole was identified as a nanomolar inhibitor against human lung cancer cell A-549 (Hong, Huang, & Teng, 2011).
Synthesis of Novel Compounds
Studies have focused on the synthesis of new compounds containing spirocyclic systems as substructures, which are important for the development of new pharmaceuticals and materials. This includes the synthesis of compounds like 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,4′-piperidine (Soukri et al., 2003).
Crystal Structure Analysis
The crystal structure of various spirocyclic compounds, including those with spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, has been elucidated. These studies provide insights into the molecular configurations and interactions that can be useful for further chemical and pharmaceutical applications (Farag et al., 2013).
Potential Nootropic Agents
Spiro-[4H-pyrroIo[1,2-a][1,4]benzodiazepine-4,4′-piperidine] derivatives, which share a structural resemblance to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, have been studied for their potential as nootropic agents. These compounds were obtained through a one-pot reaction, showcasing the diverse chemical applications of spirocyclic compounds (Massa, Mai, & Artico, 1990).
Inhibitors for c-Met/ALK
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, structurally related to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, were developed as highly selective and efficacious c-Met/ALK inhibitors. These have shown significant pharmacological and antitumor activities in various assays (Li et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary targets of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one
Pharmacokinetics
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one has high gastrointestinal absorption, indicating that it can be effectively absorbed after oral administration . Its log P value indicates moderate lipophilicity, which could affect its distribution in the body .
Result of Action
The molecular and cellular effects of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one’s action are currently unknown . These effects would be dependent on the compound’s primary targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one . For instance, its solubility may affect its absorption and distribution in the body .
特性
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUXCQOFURYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718179 | |
| Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
CAS RN |
884049-52-9 | |
| Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives interact with ITK and BTK, and what are the downstream effects of this interaction?
A1: The provided research paper [] focuses primarily on the synthesis and in vitro antiproliferative activity of these compounds against ITK and BTK-expressing cancer cell lines. While the exact mechanism of action is not elaborated upon in this study, it is suggested that these compounds likely act as ATP-competitive inhibitors. This means they compete with ATP for binding to the active site of these kinases, thereby preventing phosphorylation of downstream signaling molecules. This inhibition of ITK and BTK can lead to the disruption of critical signaling pathways involved in cell proliferation, survival, and activation of immune cells, ultimately contributing to their anti-cancer effects in the tested cell lines.
Q2: What is the impact of structural modifications on the activity of these compounds?
A2: The study investigated the structure-activity relationship (SAR) by synthesizing a series of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives with varying substituents at the N-acyl and C-5 aryl positions. They discovered that:
- Compounds with a C-5 benzodioxole group and gem-dialkyl group attached to the carbonyl on the piperidine ring (compounds 11 and 12) demonstrated potent antiproliferative activity against ITK-high Jurkat and CEM cell lines [].
- A biotin analogue (compound 14) emerged as a promising inhibitor of BTK-high RAMOS cells [].
- Compound 15, featuring a cyclopropyl group attached to the carbonyl on the piperidine ring, exhibited good activity against both ITK and BTK cell lines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




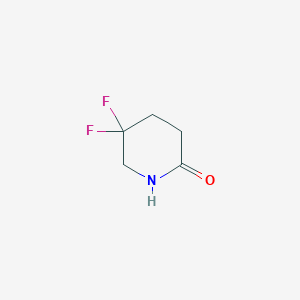
![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Spiro[2.3]hexan-4-amine](/img/structure/B1396185.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)


![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
